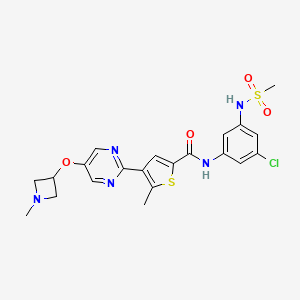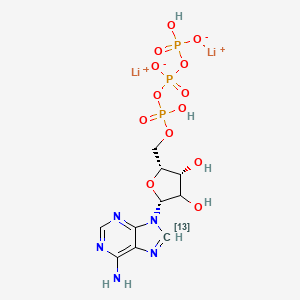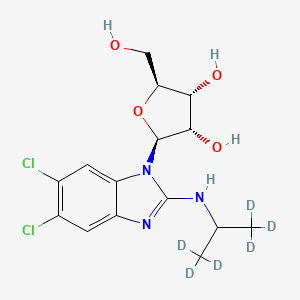
Maribavir-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maribavir-d6 is a deuterated form of Maribavir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. Maribavir is a benzimidazole riboside that inhibits the CMV enzyme pUL97 kinase, thereby preventing viral replication . The deuterated version, this compound, incorporates deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Maribavir-d6 involves the incorporation of deuterium atoms into the Maribavir molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed to achieve these goals .
化学反応の分析
Types of Reactions
Maribavir-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions may occur under specific conditions, altering the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzimidazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Maribavir-d6 has several scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuterium incorporation on the chemical stability and reactivity of benzimidazole derivatives.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of deuterated antiviral agents.
Medicine: Explored for its potential to treat CMV infections with improved efficacy and reduced side effects compared to non-deuterated Maribavir.
Industry: Utilized in the development of more stable and effective antiviral medications
作用機序
Maribavir-d6 exerts its antiviral effects by competitively inhibiting the protein kinase activity of the CMV enzyme pUL97. This inhibition prevents the phosphorylation of proteins necessary for CMV DNA replication, viral encapsidation, and nuclear egress of viral capsids. By blocking these critical steps in the viral life cycle, this compound effectively halts CMV replication .
類似化合物との比較
Similar Compounds
Ganciclovir: Another antiviral used to treat CMV infections, but it targets the viral DNA polymerase.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Cidofovir: An antiviral that inhibits viral DNA polymerase.
Foscarnet: A pyrophosphate analog that inhibits viral DNA polymerase
Uniqueness of Maribavir-d6
This compound is unique due to its mechanism of action, targeting the CMV enzyme pUL97 rather than the viral DNA polymerase. This distinct target reduces the likelihood of cross-resistance with other CMV antivirals. Additionally, the incorporation of deuterium atoms in this compound enhances its metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects .
特性
分子式 |
C15H19Cl2N3O4 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1/i1D3,2D3 |
InChIキー |
KJFBVJALEQWJBS-SVBDEVFPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl |
正規SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


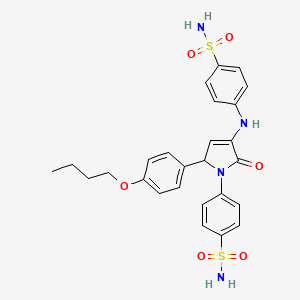
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
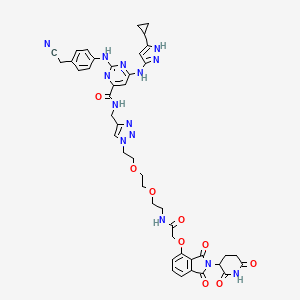
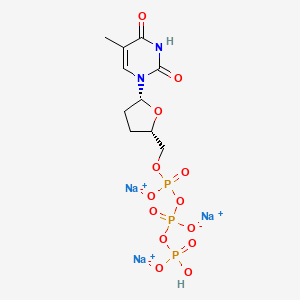
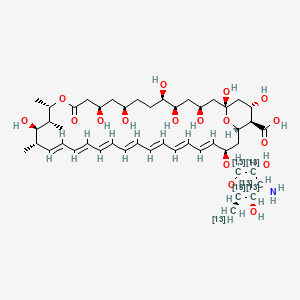
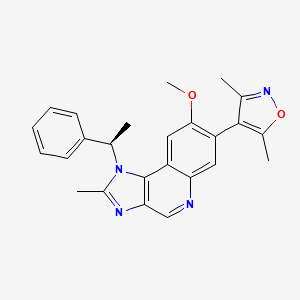
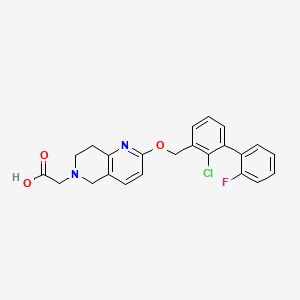

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
